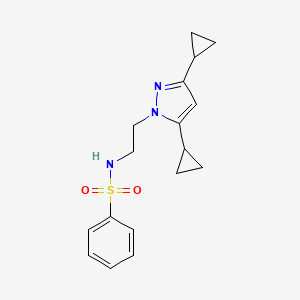
4-(2-Hydroxy-2-propyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-2-propyl)cyclohexanol is an organic compound with the molecular formula C9H18O2 It is a cyclohexanol derivative where the hydroxyl group is substituted at the fourth position with a 2-hydroxy-2-propyl group
作用機序
Target of Action
Cyclohexanol derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that alcohols can undergo reactions such as conversion into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes . The specific interactions of 4-(2-Hydroxy-2-propyl)cyclohexanol with its targets would depend on the specific biochemical context.
Biochemical Pathways
One study suggests that phenolic compounds, which include cyclohexanol derivatives, can undergo electrocatalytic hydrogenation, leading to the production of cyclohexane . This process involves the removal of the hydroxyl group and the hydrogenation of the benzene ring .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability and pharmacokinetics.
Result of Action
The conversion of phenolic compounds to cyclohexane through electrocatalytic hydrogenation suggests that the compound could potentially alter cellular redox states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-hydroxy-2-propyl)cyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.
Another method involves the Grignard reaction, where 4-bromo-2-propylcyclohexanol is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
4-(2-Hydroxy-2-propyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(2-oxo-2-propyl)cyclohexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-(2-hydroxy-2-propyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-(2-chloro-2-propyl)cyclohexanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-(2-oxo-2-propyl)cyclohexanol.
Reduction: 4-(2-hydroxy-2-propyl)cyclohexane.
Substitution: 4-(2-chloro-2-propyl)cyclohexanol.
科学的研究の応用
4-(2-Hydroxy-2-propyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the 2-hydroxy-2-propyl substitution.
4-(2-Hydroxy-2-methyl)cyclohexanol: Similar structure but with a methyl group instead of a propyl group.
4-(2-Hydroxy-2-ethyl)cyclohexanol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(2-Hydroxy-2-propyl)cyclohexanol is unique due to the presence of the 2-hydroxy-2-propyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,10-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXIPGMIMZAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)


![N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3001462.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B3001468.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
